molecular formula C11H12N6O B13130957 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide CAS No. 61452-87-7

2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide

Cat. No.: B13130957
CAS No.: 61452-87-7
M. Wt: 244.25 g/mol
InChI Key: LYRSFEYLHQZPFH-UHFFFAOYSA-N
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Description

2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound features a triazine ring substituted with an amino group, a phenyl group, and an acetamide group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.

    Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with aniline to introduce the phenyl group at the 6-position of the triazine ring.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.

    Acetamide Formation: Finally, the compound is reacted with glycine or an acetamide derivative to form the acetamide group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, and other nucleophiles.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted triazines depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: It is used in the synthesis of polymers and resins with enhanced thermal and chemical stability.

Biology and Medicine:

    Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.

    Pharmaceuticals: It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry:

    Agriculture: The compound is used in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

    Dyes and Pigments: It is employed in the production of dyes and pigments with high stability and colorfastness.

Mechanism of Action

The mechanism of action of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2-Amino-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the acetamide group.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the acetamide group and has an additional amino group.

    2,4,6-Triamino-1,3,5-triazine (Melamine): Lacks the phenyl and acetamide groups.

Uniqueness:

    Functional Groups: The presence of both amino and acetamide groups in 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide provides unique reactivity and binding properties.

    Versatility: The compound’s structure allows for diverse chemical modifications, making it suitable for various applications in different fields.

Properties

CAS No.

61452-87-7

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

2-[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]acetamide

InChI

InChI=1S/C11H12N6O/c12-8(18)6-14-11-16-9(15-10(13)17-11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,18)(H3,13,14,15,16,17)

InChI Key

LYRSFEYLHQZPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC(=O)N)N

Origin of Product

United States

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